molecular formula C12H11Cl2NO3 B253623 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B253623
M. Wt: 288.12 g/mol
InChI Key: YRDPULMRHBLXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCPIB, is a small molecule inhibitor of the volume-regulated anion channel (VRAC). This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke.

Mechanism of Action

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one acts as an inhibitor of the VRAC, which is a chloride channel that regulates cell volume. VRAC is involved in various physiological processes, including cell proliferation, migration, and apoptosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one blocks the function of VRAC, leading to cell volume dysregulation and ultimately cell death. This mechanism of action is believed to be responsible for the anti-cancer, cystic fibrosis, and neuroprotective effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits cell proliferation and migration by inducing cell cycle arrest and apoptosis. In cystic fibrosis models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one improves CFTR function and airway surface liquid volume. In stroke models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one reduces brain damage and improves neurological function. These effects are believed to be due to the inhibition of VRAC by 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

Advantages and Limitations for Lab Experiments

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity in animal models, making it a safe option for in vivo experiments.
However, there are also limitations to using 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the development of more potent and selective VRAC inhibitors. This could lead to the development of more effective therapies for cancer, cystic fibrosis, and stroke.
Another area of research is the investigation of the off-target effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Understanding these effects could help researchers interpret data more accurately and develop more specific inhibitors.
Finally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be studied in combination with other therapies to enhance their effectiveness. For example, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be combined with chemotherapy or radiation therapy to sensitize cancer cells to these treatments.
Conclusion:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a small molecule inhibitor of the VRAC that has potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke. Its mechanism of action involves the inhibition of VRAC, which leads to cell volume dysregulation and ultimately cell death. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied and has a well-established mechanism of action, making it a promising option for future research.

Synthesis Methods

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with indole-2-carboxylic acid, followed by cyclization with ethylene glycol and chlorination with thionyl chloride. The final product is purified through column chromatography. This synthesis method has been optimized to produce high yields of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with high purity.

Scientific Research Applications

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, glioma, and prostate cancer cells. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Another area of research is cystic fibrosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in cystic fibrosis patients. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to improve airway surface liquid volume and mucociliary clearance in cystic fibrosis models, suggesting that it may be a potential therapeutic option for cystic fibrosis patients.
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been studied for its potential neuroprotective effects in stroke. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to reduce brain damage and improve neurological function in animal models of stroke. This suggests that 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may be a potential therapeutic option for stroke patients.

properties

Product Name

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Molecular Formula

C12H11Cl2NO3

Molecular Weight

288.12 g/mol

IUPAC Name

4//',7//'-dichloro-1//'-ethylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C12H11Cl2NO3/c1-2-15-10-8(14)4-3-7(13)9(10)12(11(15)16)17-5-6-18-12/h3-4H,2,5-6H2,1H3

InChI Key

YRDPULMRHBLXKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

Canonical SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

Origin of Product

United States

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